molecular formula C17H15N3O4S B2398742 N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 391867-72-4

N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2398742
CAS RN: 391867-72-4
M. Wt: 357.38
InChI Key: VWSLKLUBVBRVOM-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as AMT-130, is a small interfering RNA (siRNA) therapeutic agent that is being developed for the treatment of Huntington's disease (HD). HD is a neurodegenerative disorder that is caused by the expansion of a CAG trinucleotide repeat in the huntingtin gene, leading to the accumulation of toxic protein aggregates in the brain. AMT-130 is designed to target and degrade the mutant huntingtin mRNA, thereby reducing the production of the toxic protein and potentially slowing down the progression of the disease.

Scientific Research Applications

Antineoplastic Agents

Benzamide derivatives have been studied for their antineoplastic (anti-cancer) properties. For instance, the design and evaluation of certain benzamide compounds have demonstrated selective inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and apoptosis. These compounds have shown promise as anticancer drugs due to their ability to block cancer cell proliferation and induce cell-cycle arrest and apoptosis (Zhou et al., 2008).

Antiviral Research

Research into benzamide-based compounds has also extended into antiviral applications. A study described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against influenza A virus (subtype H5N1). These findings highlight the potential of benzamide derivatives in developing treatments for viral infections (Hebishy et al., 2020).

Antipsychotic Development

Another application of benzamide derivatives is in the development of antipsychotic medications. Heterocyclic analogues of benzamides have been evaluated for their potential as antipsychotic agents, showing promising in vitro and in vivo activities. These compounds have been assessed for their binding to dopamine D2 and serotonin 5-HT receptors, crucial targets in antipsychotic drug development (Norman et al., 1996).

Anti-inflammatory and Analgesic Research

Benzamide derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain compounds have shown high activity in this field, providing a basis for the development of new analgesic and anti-inflammatory drugs. These studies contribute to understanding the structure-activity relationship and optimizing the therapeutic properties of benzamide derivatives (Salgın-Gökşen et al., 2007).

Hyperglycemic-Hypoglycemic Activity

Research into N-(3,6-dihydro-1(2H)-pyridinyl)benzamides, a related class of compounds, has explored their effects on blood glucose levels, revealing both hyperglycemic and hypoglycemic activities. These findings indicate the potential for developing new treatments for diabetes and related metabolic disorders (Yeung & Knaus, 1987).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-9-15(10(2)21)25-17(18-9)19-16(24)11-4-3-5-12(8-11)20-13(22)6-7-14(20)23/h3-5,8H,6-7H2,1-2H3,(H,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSLKLUBVBRVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

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